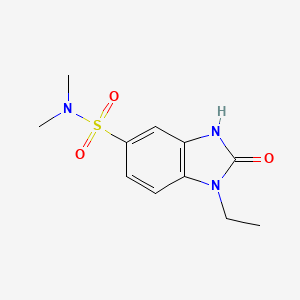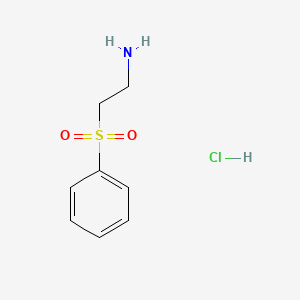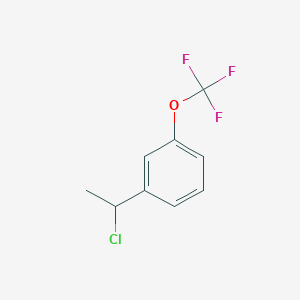
1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene” is a benzene derivative that contains a chloroethyl group and a trifluoromethoxy group. The presence of these functional groups could potentially make this compound useful in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzene derivative with a chloroethyl group and a trifluoromethoxy group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. The chloroethyl and trifluoromethoxy groups would be attached to the benzene ring.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the reactivity of the chloroethyl and trifluoromethoxy groups. For example, the chloroethyl group could potentially undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzene ring and the chloroethyl and trifluoromethoxy groups. For example, the benzene ring is typically associated with aromaticity and stability, while the chloroethyl and trifluoromethoxy groups could influence the compound’s polarity and reactivity.Scientific Research Applications
Halogenation and Stability
- Controlled chlorination of trifluoromethoxybenzene, closely related to 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene, produces various derivatives including mono-, di-, tri-, and tetrachloro derivatives. These derivatives exhibit good thermal stability at temperatures ranging from 200° to 250°C, indicating potential utility in high-temperature applications or processes (Herkes, 1977).
Electrophilic Trifluoromethylation
- Methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of aromatic compounds using hypervalent iodine reagents. This method can be applied to a variety of aromatic and heteroaromatic compounds, producing products in up to 77% yield, which could include derivatives of 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene (Mejía & Togni, 2012).
Organic Synthesis Applications
- 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, a compound structurally related to 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene, serves as an important intermediate in organic synthesis. It can be used in pharmaceutical industry, pesticide preparation, and organic materials, highlighting the potential versatility of similar compounds (We, 2015).
Polymerization Catalysts
- Ionic trifluoromethanesulphonates (triflates), closely related to trifluoromethoxy compounds, have been studied for their ability to initiate polymerizations of ethylenic monomers. This suggests potential applications of 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene in polymer science and materials engineering (Souverain et al., 1980).
Synthesis of Organofluorine Compounds
- The synthesis of 2-, 3-, and 4-(trifluoromethoxy)phenyllithiums, which can be derivatized into a variety of new organofluorine compounds, demonstrates the utility of trifluoromethoxy derivatives in creating diverse organofluorine structures. This may extend to similar compounds like 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene (Castagnetti & Schlosser, 2001).
Generation of Arynes
- The generation of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene from bromo-(trifluoromethoxy)benzenes provides a route to synthesize naphthalene derivatives. This showcases the potential of trifluoromethoxy derivatives in complex organic synthesis processes (Schlosser & Castagnetti, 2001).
Safety And Hazards
As with any chemical compound, handling “1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information.
Future Directions
The potential applications and future research directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other compounds, or in various industrial applications.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be required. Always consult with a qualified professional or scientist when working with new compounds.
properties
IUPAC Name |
1-(1-chloroethyl)-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-6(10)7-3-2-4-8(5-7)14-9(11,12)13/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDDHNGSXVJYLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

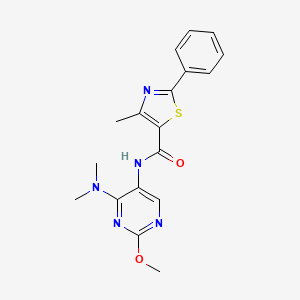
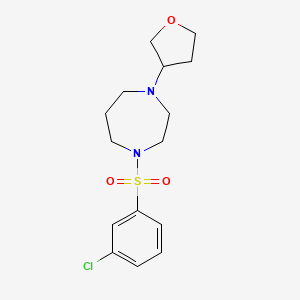
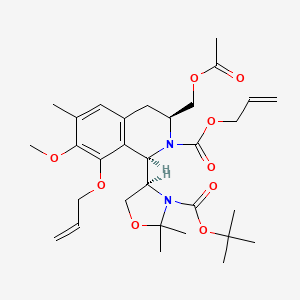
![2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol](/img/structure/B2401367.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)
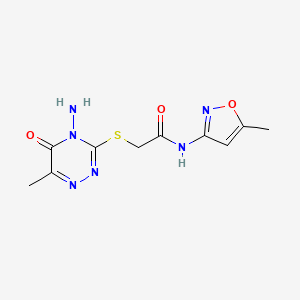
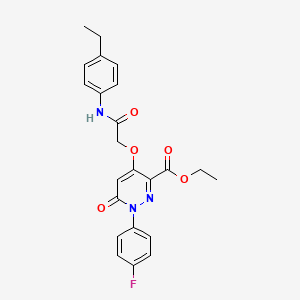
![Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2401373.png)
![tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B2401375.png)
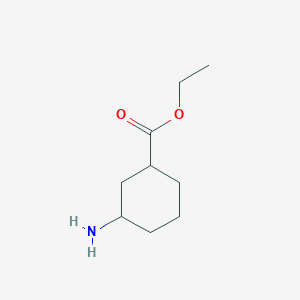
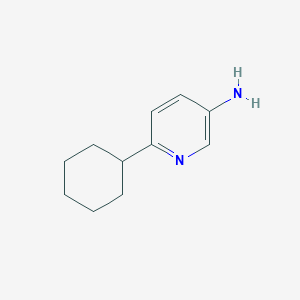
![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2401380.png)
